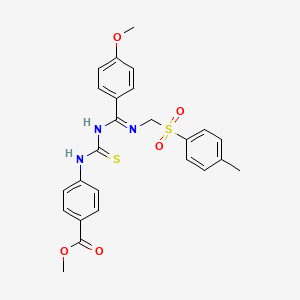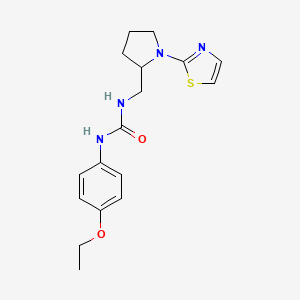
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is a chemical compound with the CAS Number: 67589-53-1 . It has a molecular weight of 318.45 and a molecular formula of C20H30O3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3/t16-,17- . This indicates the presence of 20 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 4.41, indicating its lipophilicity . Its water solubility is moderately low, with a Log S (ESOL) of -5.39 .Applications De Recherche Scientifique
Liquid Crystals and Display Technologies
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate exhibits liquid crystalline behavior due to its unique molecular structure. Researchers have explored its potential as a liquid crystal material for display technologies. Liquid crystals are crucial components in liquid crystal displays (LCDs), electronic paper (e-paper), and other flat-panel displays. Investigating its mesomorphic properties and compatibility with other liquid crystal compounds could lead to advancements in display technology .
Organic Synthesis and Medicinal Chemistry
The ester functionality in Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate makes it an interesting candidate for organic synthesis. Researchers can use it as a building block to create more complex molecules. Additionally, its lipophilic nature may contribute to its potential as a drug delivery agent. Medicinal chemists might explore its derivatives for drug development, especially in cases where lipophilicity is desirable .
Polymer Chemistry and Material Science
The pentyloxy and ethyl groups in this compound make it suitable for polymerization reactions. Researchers could investigate its use as a monomer in the synthesis of functional polymers. Potential applications include materials for coatings, adhesives, or even drug-eluting polymer implants. Understanding its polymerization behavior and compatibility with other monomers is crucial for these applications .
Photovoltaics and Organic Electronics
Organic semiconductors play a vital role in photovoltaic devices (solar cells) and organic electronic devices (such as organic light-emitting diodes, OLEDs). Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate could serve as a building block for designing new organic semiconductors. Researchers might explore its electronic properties, charge transport behavior, and stability under light exposure. These insights could contribute to the development of efficient and sustainable energy conversion technologies .
Surfactants and Self-Assembly
The combination of aromatic and aliphatic moieties in this compound suggests potential surfactant properties. Researchers could investigate its behavior at interfaces (e.g., air-water or oil-water) and its ability to self-assemble into micelles or other structures. Understanding its amphiphilic behavior could lead to applications in emulsification, detergency, or even drug delivery systems .
Chiral Separations and Enantioselective Synthesis
Chiral compounds are essential in pharmaceuticals and agrochemicals. Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate contains a chiral center, making it interesting for chiral separations and enantioselective synthesis. Researchers might explore its use as a chiral selector in chromatography or as a chiral auxiliary in asymmetric transformations .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate involves the reaction of 4-(pentyloxy)benzoic acid with 4-ethylcyclohexanone in the presence of a coupling agent and a catalyst to form the desired product.", "Starting Materials": [ "4-(pentyloxy)benzoic acid", "4-ethylcyclohexanone", "Coupling agent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(pentyloxy)benzoic acid and 4-ethylcyclohexanone in a suitable solvent.", "Step 2: Add the coupling agent and catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then extract the product with a suitable solvent.", "Step 5: Purify the product by recrystallization or chromatography." ] } | |
Numéro CAS |
67589-53-1 |
Nom du produit |
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate |
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.457 |
Nom IUPAC |
(4-pentoxyphenyl) 4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3 |
Clé InChI |
AYWFHDWHQHJJTK-QAQDUYKDSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



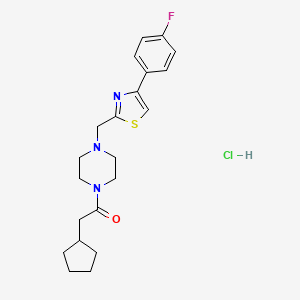
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2916032.png)
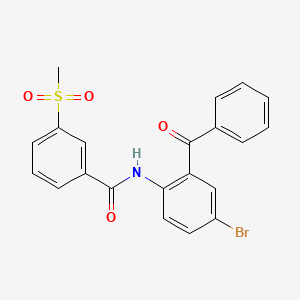
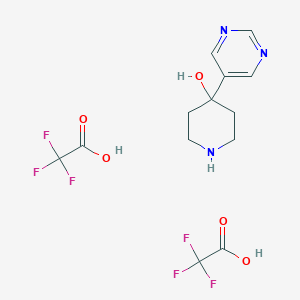
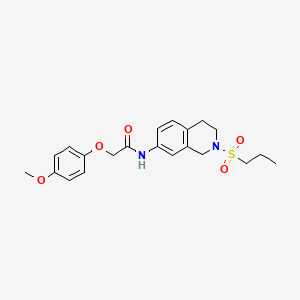

![methyl 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2916038.png)
![1-{[(3-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2916040.png)
![3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2916041.png)
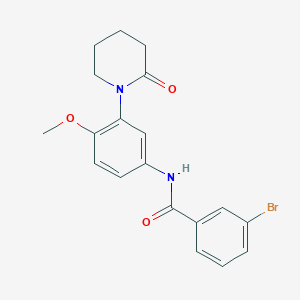
![(Z)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916047.png)
